molecular formula C29H38N2O6 B613418 N-Fmoc-N'-Boc-N'-isopropyl-L-lysine CAS No. 201003-48-7

N-Fmoc-N'-Boc-N'-isopropyl-L-lysine

Cat. No.: B613418
CAS No.: 201003-48-7
M. Wt: 510,6 g/mole
InChI Key: LUGFCMICCJNLBC-VWLOTQADSA-N
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Description

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine is a derivative of the amino acid lysine. It is characterized by the presence of two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. These protective groups are commonly used in peptide synthesis to protect the amino and carboxyl groups from unwanted reactions. The compound is used primarily in the synthesis of peptides and proteins, where it serves as a building block for creating specific sequences.

Mechanism of Action

Target of Action

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine, also known as Fmoc-Lys(Boc)(isopropyl)-OH, is primarily used in the field of peptide synthesis . It is incorporated into peptides during Fmoc Solid Phase Peptide Synthesis (SPPS) . The primary targets of this compound are the peptide chains that are being synthesized.

Mode of Action

The compound interacts with its targets through the process of peptide bond formation. The Fmoc group of the compound is removed during the synthesis, allowing the free amine group of the lysine residue to form a peptide bond with the carboxyl group of the next amino acid in the sequence . The Boc group protects the side chain amine of the lysine residue during the synthesis and is removed at the end of the synthesis process .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. It is incorporated into the growing peptide chain during the elongation phase of Fmoc SPPS. The incorporation of the isopropyl-L-lysine residue can influence the properties of the final peptide, including its structure, function, and interactions with other molecules .

Result of Action

The result of the action of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine is the successful incorporation of an isopropyl-L-lysine residue into a peptide chain. This can have various effects at the molecular and cellular level, depending on the specific peptide being synthesized. For example, it has been utilized in the synthesis of the GnRH antagonist Degarelix and the LHRH antagonist Antide .

Action Environment

The action of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine is typically carried out in a controlled laboratory environment during the process of Fmoc SPPS. Factors such as the pH, temperature, and solvent used can influence the efficiency of the peptide synthesis process and the stability of the compound. The compound is typically stored in a dry environment at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine typically involves multiple steps. The process begins with the protection of the amino group of lysine using the Boc group. This is followed by the protection of the carboxyl group with the Fmoc group. The isopropyl group is then introduced to the lysine side chain. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .

Industrial Production Methods

Industrial production of N-Fmoc-N’-Boc-N’-isopropyl-L-lysine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). The compound is typically produced in a controlled environment to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences, which can be further modified for various applications .

Scientific Research Applications

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-N’-Boc-N’-isopropyl-L-lysine is unique due to the presence of the isopropyl group, which enhances its stability and solubility compared to other lysine derivatives. This makes it particularly useful in the synthesis of peptides that require high stability and solubility .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGFCMICCJNLBC-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679801
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-propan-2-yl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201003-48-7
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-propan-2-yl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGA4VYL3H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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